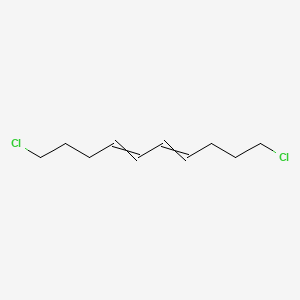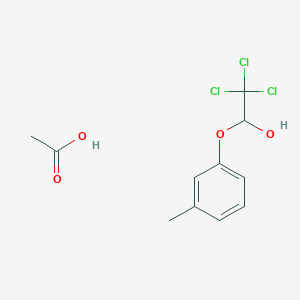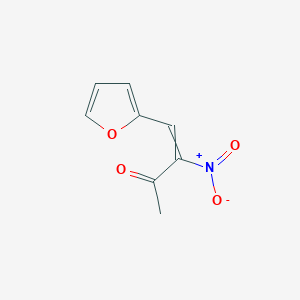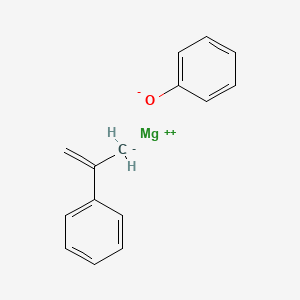
1,10-Dichlorodeca-4,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dichlorodeca-4,6-diene is a conjugated diene compound characterized by the presence of two chlorine atoms at the 1 and 10 positions of a deca-4,6-diene backbone. Conjugated dienes are compounds with alternating double and single bonds, which confer unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Dichlorodeca-4,6-diene can be synthesized through various methods, including:
Dehydrohalogenation of Dihalides: This method involves the elimination of hydrogen halides from dihalogenated alkanes under basic conditions.
Dehydration of Alcohols: Alcohols can be dehydrated using strong acids to form alkenes, which can then be halogenated to introduce chlorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dichlorodeca-4,6-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Formation of epoxides or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of various substituted alkenes
Applications De Recherche Scientifique
1,10-Dichlorodeca-4,6-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,10-Dichlorodeca-4,6-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The presence of chlorine atoms can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring conjugated diene with a similar structure but different substitution pattern.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1,10-Dichlorodeca-4,6-diene is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical properties and reactivity compared to other dienes. The presence of chlorine atoms can enhance the compound’s electrophilicity and influence its participation in various chemical reactions.
Propriétés
Numéro CAS |
57404-73-6 |
|---|---|
Formule moléculaire |
C10H16Cl2 |
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
1,10-dichlorodeca-4,6-diene |
InChI |
InChI=1S/C10H16Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-4H,5-10H2 |
Clé InChI |
FOZQIFDTJACRAS-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CC=CCCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)


![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)


![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
